N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
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Description
N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C13H14N4OS2 and its molecular weight is 306.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study by Esteves-Souza et al. (2006) on a related class of urea and thiourea derivatives, including those with structures similar to N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea, demonstrated cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. Additionally, these compounds showed inhibitory activity against DNA topoisomerases I and II-alpha, suggesting a mechanism for their antiproliferative action (Esteves-Souza et al., 2006).
Catalysis and Chemical Synthesis
Li et al. (2011) reported on the gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas, leading to the formation of imidazolidin-2-ones. This transformation showcases the utility of N-allyl-N'-aryl ureas in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles with potential biological activity. The process highlighted the high yield and diastereoselectivity of the reactions (Li et al., 2011).
Fungicidal and Herbicidal Activities
The compound N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a structurally similar entity, has been shown to exhibit excellent fungicidal activities against several pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This indicates the potential of this compound derivatives in agricultural applications (Xin-jian Song et al., 2008).
Polymer Solar Cells
In materials science, this compound and its derivatives could potentially be applied in the synthesis of novel polymers. For example, Qin et al. (2009) described the synthesis of an alternating copolymer for high-efficiency polymer solar cells, illustrating the broader applicability of urea derivatives in the development of advanced functional materials (Qin et al., 2009).
Properties
IUPAC Name |
3-benzyl-1-prop-2-enyl-1-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-2-8-17(12-15-16-13(19)20-12)11(18)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRARDAMUUKDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NNC(=S)S1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.